molecular formula C10H13N5O4 B583449 adenosine-3'-13C CAS No. 714950-53-5

adenosine-3'-13C

Cat. No.: B583449
CAS No.: 714950-53-5
M. Wt: 268.237
InChI Key: OIRDTQYFTABQOQ-JUUGEQNTSA-N
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Description

Adenosine-3’-13C is a derivative of adenosine where the hydrogen atoms in the adenosine molecule are replaced by the carbon isotope 13C. This compound is widely used in biochemical and pharmaceutical research due to the unique properties of the 13C isotope. It is particularly valuable in the study of biological metabolism, metabolic pathways, and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

Adenosine primarily targets four G protein-coupled receptors, namely A1, A2A, A2B, and A3 . These receptors are ubiquitously present in almost all organs and tissues, including the cardiovascular system . Adenosine’s interaction with these receptors modulates a multitude of physiological effects, including neurotransmission, smooth muscle contraction, and immune response .

Mode of Action

Adenosine exerts its effects by binding to its receptors and triggering various signaling pathways . For instance, A1 and A3 receptors inhibit adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, while A2A and A2B receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels . This modulation of cAMP levels influences various cellular processes, including neuronal activity, vascular function, and platelet aggregation .

Biochemical Pathways

Adenosine affects several biochemical pathways. One such pathway is the cAMP-adenosine pathway, which involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP and AMP to adenosine . This pathway is operative in many cell types and plays a significant role in modulating peripheral mesenteric vascular resistance .

Pharmacokinetics

Adenosine has a short duration of action with a half-life of approximately 10 seconds . It is produced by two main enzymatic reactions involving the dephosphorylation of 5’-nucleotidase and alkaline phosphatase, as well as the hydrolysis of S-adenosyl-L-homocysteine . The inactivation of extracellular adenosine occurs by transport into neurons or neighboring cells, followed by either phosphorylation to AMP by adenosine kinase or deamination to inosine by adenosine deaminase .

Result of Action

The action of adenosine results in a wide range of molecular and cellular effects. For instance, it regulates ATP and norepinephrine secretion in prejunctional nerve terminals of presynaptic neurons innervating smooth muscle . It also modulates inflammation and immune responses, playing a key role in the gut microbiota-host organ axes .

Action Environment

The action of adenosine is influenced by various environmental factors. For example, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Moreover, the interplay between nucleoside transporters and adenosine receptors’ activities can be disrupted in vascular pathophysiology, such as hypertension .

Biochemical Analysis

Biochemical Properties

Adenosine-3’-13C, like its non-isotopic counterpart, interacts with four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions play a vital role in numerous physiological functions, including neuronal activity, vascular function, platelet aggregation, and immune cell regulation .

Cellular Effects

Adenosine-3’-13C influences various types of cells and cellular processes. It affects almost all aspects of cellular physiology, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts through the enrollment of four G protein-coupled receptors, influencing cell function .

Molecular Mechanism

The molecular mechanism of action of Adenosine-3’-13C involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with the A1, A2A, A2B, and A3 adenosine receptors .

Metabolic Pathways

Adenosine-3’-13C is involved in several metabolic pathways. For instance, it is part of the purine metabolism pathway, where it can be converted into inosine by adenosine deaminase . It also plays a role in the TCA cycle, where it can be converted into fumarate and malate .

Transport and Distribution

Adenosine-3’-13C, like adenosine, is transported and distributed within cells and tissues through specific transporters. These include the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of adenosine-3’-13C primarily involves chemical synthesis and biological transformation. One common method is to introduce the 13C isotope into the adenosine molecule through an enzyme-catalyzed reaction using an appropriate substrate and catalyst .

Industrial Production Methods: In industrial settings, the production of adenosine-3’-13C typically involves the use of stable heavy isotopes of carbon. The process may include feeding stable 13C-labeled compounds to biological systems or using chemical synthesis techniques to incorporate the 13C isotope into the adenosine structure .

Chemical Reactions Analysis

Types of Reactions: Adenosine-3’-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with altered functional groups, while reduction can produce more reduced forms of adenosine .

Scientific Research Applications

Adenosine-3’-13C has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Adenosine-15N5
  • Adenosine-d13
  • Adenosine-13C10

Comparison: Adenosine-3’-13C is unique due to the specific placement of the 13C isotope at the 3’ position of the adenosine molecule. This specific labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with other isotopically labeled adenosine compounds .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-JUUGEQNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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